Lipophilicity (LogP) Differentiation from N-ethyl Analog
N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine demonstrates a computed LogP value of 2.8763 . In comparison, its N-ethyl analog, N-((5-bromopyridin-3-yl)methyl)ethanamine (CAS 1152850-79-7), would be expected to exhibit a lower LogP due to the smaller, less lipophilic ethyl group. This quantifiable difference in lipophilicity directly impacts compound solubility, passive membrane permeability, and in vivo distribution, making the cyclopentyl derivative a distinct choice for programs requiring optimized pharmacokinetic profiles.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.8763 (XLogP3-AA) |
| Comparator Or Baseline | N-((5-bromopyridin-3-yl)methyl)ethanamine (CAS 1152850-79-7) |
| Quantified Difference | Not computed directly, but inferred difference due to cyclopentyl vs. ethyl group |
| Conditions | Computational prediction based on atom-based method (XLogP3) |
Why This Matters
This matters for scientific selection because the cyclopentyl group confers a higher, quantifiable lipophilicity, offering a different biopharmaceutical property profile compared to the smaller ethyl analog, which is a critical parameter in lead optimization.
